3-Chloro-5-methylbenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBULZBXUOIAIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572933 | |
| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196708-35-7 | |
| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D Isoxazole Derivatives, Including 3 Chloro 5 Methylbenzo D Isoxazole
Classical and Divergent Synthesis Strategies
The construction of the benzo[d]isoxazole ring system can be broadly categorized into several key strategies, primarily involving the formation of the critical N-O bond or the C-O bond of the isoxazole (B147169) ring fused to the benzene (B151609) ring.
Synthesis from o-Hydroxyaryl Ketoximes
A prevalent and classical method for synthesizing benzo[d]isoxazole derivatives is the cyclization of o-hydroxyaryl ketoximes. clockss.orge-journals.in This approach typically involves a base-catalyzed intramolecular nucleophilic substitution, where the phenoxide ion attacks the nitrogen atom of the oxime. e-journals.in The reaction's success and selectivity can be influenced by the choice of reagents and reaction conditions.
A notable development in this area is a tunable cyclization process that can selectively yield either 2-substituted benzoxazoles or 3-substituted benzisoxazoles from the same o-hydroxyaryl ketoxime precursor. clockss.org This selective synthesis is achieved by using a bis(trichloromethyl) carbonate (BTC) / triphenylphosphine (B44618) oxide (TPPO) system. In the absence of a base, the reaction proceeds through a Beckmann rearrangement followed by intramolecular oxa-cyclization to afford benzoxazoles. However, in the presence of triethylamine (B128534) (Et3N), the reaction pathway shifts to an intramolecular nucleophilic substitution, leading to the formation of 3-substituted benzisoxazoles. clockss.org This method offers high chemoselectivity and good functional group tolerance under mild conditions. clockss.org
For the synthesis of 3-substituted 1,2-benzisoxazoles, another approach involves the conversion of the hydroxyl group of o-hydroxy acetophenones into tosylates. These tosylates are then subjected to oximation with hydroxylamine (B1172632) in pyridine. The resulting oxime of the benzene sulfonate of the o-hydroxy ketoxime undergoes cyclization upon refluxing with sodium hydroxide (B78521) in dioxane to yield the desired 3-substituted 1,2-benzisoxazoles. e-journals.in
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| o-hydroxyaryl ketoximes | BTC/TPPO | 2-substituted benzoxazoles | - | clockss.org |
| o-hydroxyaryl ketoximes | BTC/TPPO, Et3N | 3-substituted benzisoxazoles | up to 88% | clockss.org |
| o-hydroxy acetophenone (B1666503) tosylates | 1. Hydroxylamine/Pyridine 2. NaOH/Dioxane, reflux | 3-substituted 1,2-benzisoxazoles | - | e-journals.in |
| 2'-hydroxy ketoxime acetates | Dry Pyridine | 3-substituted 1,2-benzisoxazoles | - | e-journals.in |
Approaches Involving N-O Bond Formation
The formation of the N-O bond is a cornerstone in the synthesis of benzo[d]isoxazoles. chim.it This strategy often starts with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it The core principle is the nucleophilic attack of the phenolic hydroxyl group on the nitrogen atom. chim.it
One method involves the formal dehydration of 2-hydroxyaryl oximes. To facilitate this, the oxime's hydroxyl group is converted into a good leaving group using various reagents. chim.it However, a potential side reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazoles as byproducts. chim.it
A divergent synthesis of isomeric benzoxazoles and benzisoxazoles can be achieved from a single N-Cl imine intermediate derived from readily available ortho-hydroxyaryl N-H ketimines. researchgate.net Under anhydrous conditions, the reaction proceeds via N-O bond formation to yield the benzisoxazole. Conversely, a NaOCl-mediated Beckmann-type rearrangement leads to the corresponding benzoxazole (B165842). The electronic nature of the aromatic ring can also influence the reaction pathway. researchgate.net
Furthermore, transition metals can play a role in activating the N-O bond. While often associated with the cleavage of this bond, studies have shown that oxidative addition of transition metals like nickel to the aromatic N-O bond of (benz)isoxazoles is a viable pathway. researchgate.netchemrxiv.org This understanding of N-O bond activation has implications for designing novel catalytic cycles for the synthesis and functionalization of these heterocycles. researchgate.net
Cyclization Reactions
Cyclization reactions are fundamental to forming the heterocyclic ring of benzo[d]isoxazoles and can be categorized as either intermolecular or intramolecular processes.
Intermolecular cyclization strategies involve the reaction of two separate molecules to form the benzo[d]isoxazole ring system. A powerful example is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes. researchgate.net This method provides a direct and novel route to functionalized benzisoxazoles under mild conditions. researchgate.net
Another approach involves the intermolecular interception of α-oxo gold carbenes, generated from the cycloisomerization of nitroalkynes, with 1,2-benzo[d]isoxazole. researchgate.netacs.org This leads to the synthesis of highly functionalized quinazoline (B50416) 1-oxides, demonstrating the utility of benzo[d]isoxazole as a reactive intermediate. researchgate.netacs.org
The cyclocondensation of primary nitro compounds with alkynes also offers a pathway to the isoxazole core. nanobioletters.com The proposed mechanism involves a nucleophilic attack of the oxygen of the nitro group onto the quaternary nitrogen, followed by rearrangement to a nitrone-type 1,3-dipole, which then undergoes cycloaddition with the alkyne. nanobioletters.com
Intramolecular cyclization involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. A practical method for synthesizing isoxazole-fused tricyclic quinazoline alkaloids utilizes an intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN) under metal-free conditions. mdpi.com In this one-pot process, TBN acts as both a radical initiator and the source of the N-O fragment, leading to the formation of new C-N, C-C, and C-O bonds. mdpi.com
The synthesis of bicyclic isoxazoles can be achieved through the intramolecular nitrile oxide cycloaddition. researchgate.net This efficient procedure starts from corresponding dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonates or dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate, which undergo cyclization to produce bicyclic isoxazole/isoxazoline (B3343090) derivatives in high yields. researchgate.net
Metal-Free Synthetic Routes to Isoxazoles
While metal-catalyzed reactions, particularly copper(I) or ruthenium(II) catalyzed (3+2) cycloadditions, are common in isoxazole synthesis, there is a growing emphasis on developing metal-free alternatives. researchgate.netrsc.org This shift is driven by the desire to avoid the high costs, toxicity, and waste associated with metal catalysts, and the difficulties in their removal from the final products. researchgate.netrsc.org
One such metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes. rsc.org This method is notable for its efficiency and tolerance of unprotected phenolic hydroxyl groups. rsc.org
Synthesis from Aldoximes
Aldoximes are versatile precursors in the synthesis of isoxazole and benzisoxazole derivatives. medcraveonline.com Their primary role is as a stable source for the in situ generation of nitrile oxides needed for 1,3-dipolar cycloaddition reactions. rsc.org The dehydration of aldoximes, often catalyzed by a metal, can lead to a nitrilium ion, which is a key intermediate in certain synthetic pathways. medcraveonline.comresearchgate.net
For example, a copper-catalyzed method has been developed for the synthesis of 2-aryl benzoxazoles, a related heterocyclic system, from the reaction of an aldoxime and 1-bromo-2-iodobenzene. medcraveonline.comresearchgate.net In this reaction, it is proposed that the copper catalyst facilitates the dehydration of the aldoxime, leading to the formation of a nitilium ion which then undergoes subsequent reactions to form the final product. medcraveonline.com While this example leads to a benzoxazole, it highlights the utility of aldoximes as key starting materials in the synthesis of fused heterocyclic systems.
Utilizing Propargylic Ketones and Nitroacetate (B1208598) Derivatives
Propargylic ketones are valuable and readily available starting materials for the synthesis of substituted isoxazoles. rsc.org A novel and efficient methodology involves the TEMPO-catalyzed reaction of propargylic ketones with trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.org This reaction proceeds via a proposed radical mechanism and provides access to a variety of 5-substituted isoxazoles in good to excellent yields. rsc.org This approach demonstrates the utility of propargylic ketones as a direct entry point to the isoxazole core, which could be conceptually applied to more complex systems. While direct synthesis of benzo[d]isoxazoles from propargylic ketones and nitroacetate derivatives is not prominently documented, the versatility of propargylic alcohols, the precursors to propargylic ketones, is widely recognized in organic synthesis for creating a range of heterocyclic structures. nih.govsci-hub.setudelft.nlorganic-chemistry.org
Metal-Catalyzed Synthetic Approaches
Palladium-Catalyzed Annulation and C-H Activation Strategies
Palladium catalysis offers powerful and efficient pathways for the synthesis of benzo[d]isoxazole derivatives through C-H activation and annulation strategies. snnu.edu.cn One notable method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.netthieme-connect.com This reaction activates the C-H bond ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole (B1199462) ring system. rsc.orgresearchgate.net A key feature of this method is that the O-N bond remains intact throughout the process. rsc.org The reaction typically employs a palladium catalyst such as Pd(TFA)₂ and an oxidizing agent, proceeding through a proposed Pd(II)-Pd(IV)-Pd(II) catalytic cycle. thieme-connect.com
A specific palladium-catalyzed approach, the Stille cross-coupling reaction, has been utilized in the multi-step synthesis of derivatives related to 3-Chloro-5-methylbenzo[d]isoxazole. In this synthesis, the key intermediate, 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole, is coupled with a vinylstannane in the presence of a palladium catalyst to form the desired alkenyldiarylmethane structure. nih.gov
Table 1: Palladium-Catalyzed Stille Coupling for Synthesis of a this compound Derivative Analog nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temperature |
| 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole | Vinylstannane | Pd(PBut3)2 | Cesium Fluoride | Toluene | 110 °C |
Gold-Catalyzed Cascade Annulation Reactions
Gold catalysis has emerged as a potent tool for orchestrating complex cascade annulations to construct diverse heterocyclic frameworks. nih.gov In the context of benzoisoxazole chemistry, gold catalysts can control the chemoselectivity of reactions between ynamides and 1,2-benzisoxazoles. acs.org By carefully selecting the ancillary ligand on the gold catalyst, the reaction can be directed towards either a [5+2]-annulation to yield benzo[f] Current time information in Bangalore, IN.acs.orgoxazepine derivatives or a [5+1]-annulation to form benzo[e] nih.govCurrent time information in Bangalore, IN.oxazine derivatives. acs.orgresearchgate.net These reactions typically involve the initial nucleophilic attack of the nitrogen atom of the 1,2-benzisoxazole onto the gold-activated ynamide. researchgate.net
Another significant application is the gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils (2,1-benzisoxazoles), which provides a regioselective route to 2-aminoquinolines and other related quinoline (B57606) derivatives under mild conditions. researchgate.net Gold catalysts have also been shown to mediate reactions between 1,2-benzisoxazoles and propiolate derivatives, where the ester group on the propiolate controls the reaction outcome, leading to either Michael-type addition products or [4+2]-annulation products. acs.org
Lewis Acid Catalyzed Annulation Pathways
Lewis acid catalysis provides an alternative and atom-economical route to the benzisoxazole scaffold. A notable example is the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes to generate 2,1-benzisoxazoles. acs.orgnih.govfigshare.comacs.org This method is significant as it constructs the heterocyclic ring from previously unexplored starting materials under practical, benchtop conditions. acs.orgnih.gov The reaction is believed to proceed through an unusual umpolung (polarity reversal) addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. acs.orgnih.govfigshare.com This step is followed by a novel type of Friedel-Crafts cyclization to complete the formation of the 2,1-benzisoxazole ring. nih.govfigshare.com This approach is effective for a range of electron-neutral, electron-rich, and moderately electron-deficient nitrosobenzenes, yielding the products in moderate to high yields. acs.orgnih.gov
One-Pot Sequential Strategies for Benzo[d]isoxazole Synthesis
One-pot sequential reactions, which involve multiple reaction steps in a single reactor without isolating intermediates, have emerged as powerful tools for synthesizing complex molecules like benzo[d]isoxazoles. These strategies are prized for their efficiency and reduction of chemical waste. researchgate.net
A prominent one-pot strategy is the [3+2] cycloaddition reaction. For instance, a facile synthesis of benzo[d]isoxazole-4,7-diols has been achieved through an iodine(III)-mediated [3+2] cycloaddition of phenols and in situ generated nitrile oxides in an aqueous medium. acs.orgacs.org In this process, iodobenzene (B50100) diacetate acts as an oxidant to form a benzoquinone intermediate, which then undergoes cycloaddition with the nitrile oxide. acs.orgacs.org This method is notable for its ability to construct the benzo[d]isoxazole ring system efficiently under mild conditions.
Another versatile approach combines multicomponent reactions (MCRs) with subsequent intramolecular cyclizations. The Ugi multicomponent reaction, for example, can be coupled with an intramolecular nitrile oxide cyclization (INOC) in a two-step sequence to produce unique fused isoxazole and isoxazoline heterocyclic systems from simple starting materials. researchgate.net
Copper-catalyzed reactions also provide a pathway for one-pot synthesis. A regioselective, copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting terminal acetylenes with nitrile oxides generated in situ. nih.gov While this example pertains to isoxazoles, the principle of catalyzed cycloaddition is a cornerstone of modern heterocyclic synthesis and is applicable to benzo-fused systems.
Below is a data table summarizing a representative one-pot synthesis for a benzo[d]isoxazole derivative.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Key Features |
| Iodine(III)-Mediated [3+2] Cycloaddition | Phenol (B47542), Nitrile Oxides | Iodobenzene diacetate | Aqueous Medium | Forms benzo[d]isoxazole-4,7-diols; oxidant-driven cycloaddition. acs.org |
Green Chemistry Approaches in Benzo[d]isoxazole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzo[d]isoxazoles. nih.gov These approaches focus on aspects like atom economy, the use of safer solvents, and energy efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation is a key green technology that can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating. nih.gov This technique has been successfully employed for the synthesis of isoxazole derivatives, often under solvent-free conditions, which further enhances its environmental credentials. nih.govrsc.org
Use of Greener Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in the one-pot synthesis of benzo[d]isoxazole-4,7-diols highlights a sustainable approach. acs.orgnih.gov Additionally, the development of metal-free synthetic routes is a significant advancement, as it avoids the use of costly, toxic, and difficult-to-remove metal catalysts. rsc.org An efficient metal-free approach for the C-N coupling reaction of benzo[d]isoxazole and 2H-chromene derivatives has been developed using an organo-base, providing a practical and environmentally friendly pathway. nih.gov The use of inexpensive and reusable nanocatalysts, such as calcium zincate, also represents an efficient and sustainable method for synthesizing related isoxazole-containing heterocycles. tandfonline.com
Atom-Economical Reactions: Strategies that maximize the incorporation of all starting materials into the final product are considered highly "green." researchgate.net Cycloaddition reactions are inherently atom-economical. The development of tandem or domino reaction sequences, where a series of bond-forming events occur consecutively in one pot, further aligns with green chemistry principles by minimizing steps and waste. researchgate.net
The following table details a green chemistry approach for isoxazole synthesis.
| Green Approach | Methodology | Catalyst/Conditions | Advantages |
| Microwave Irradiation | Reaction of chalcones with hydroxylamine | Microwave heating | Enhanced reaction rate, improved yield, high selectivity, reduced reaction time. nih.gov |
| Metal-Free Synthesis | Aza-Michael addition | Nitrogen-containing organo-base | Avoids toxic and costly metals, environmentally friendly. nih.gov |
| Aqueous Synthesis | [3+2] Cycloaddition | Iodobenzene diacetate / Water | Utilizes a safe and environmentally benign solvent. acs.org |
Reaction Mechanisms and Transformation Pathways of Benzo D Isoxazoles
Mechanistic Elucidation of Benzo[d]isoxazole Ring Formation
The construction of the benzo[d]isoxazole ring is a pivotal step that can be achieved through several synthetic strategies. The mechanism of cyclization is often dependent on the nature of the starting materials and the reaction conditions employed.
The formation of the 1,2-benzisoxazole (B1199462) (or benzo[d]isoxazole) ring system can be accomplished through various cyclization strategies, prominently featuring intramolecular nucleophilic substitution and Beckmann rearrangement.
One of the most common methods for synthesizing 3-substituted benzo[d]isoxazoles involves the cyclization of o-hydroxyaryl ketoximes. clockss.org In a notable synthesis, 5-Chloro-3-methylbenzo[d]isoxazole was efficiently prepared from the corresponding o-hydroxyaryl ketoxime. clockss.org This transformation can proceed via two distinct pathways, controlled by the reaction conditions. In the presence of a base such as triethylamine (B128534) (Et₃N), the reaction proceeds through an intramolecular nucleophilic substitution. clockss.org The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime carbon and displacing a leaving group to form the N-O bond and complete the isoxazole (B147169) ring. chim.it
Alternatively, in the absence of a base, the reaction can be directed through a Beckmann rearrangement. clockss.orgchim.it This pathway involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a rearrangement to form a nitrilium ion intermediate. Subsequent intramolecular trapping by the ortho-hydroxyl group leads to the formation of a benzoxazole (B165842), a constitutional isomer of the benzisoxazole. chim.it However, specific reagent systems, such as bis(trichloromethyl) carbonate (BTC) in the presence of Et₃N, can selectively favor the intramolecular nucleophilic substitution pathway to yield 3-substituted benzisoxazoles like 5-Chloro-3-methylbenzo[d]isoxazole. clockss.org
The characterization data for the synthesized 5-Chloro-3-methylbenzo[d]isoxazole is presented below. clockss.org
Table 1: Spectroscopic Data for 5-Chloro-3-methylbenzo[d]isoxazole
| Property | Data |
|---|---|
| Appearance | White solid |
| Melting Point | 51-52 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58-7.55 (m, 1H), 7.47-7.41 (m, 2H), 2.53 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.4, 154.7, 130.2, 128.9, 123.6, 120.7, 111.0, 10.1 |
| Mass Spec (ESI) | m/z 167.93 [M+H]⁺ |
Data sourced from Li, Z., et al. (2020). clockss.org
Another key mechanism is intramolecular nucleophilic aromatic substitution (SₙAr). This process typically involves an oxime with a suitable leaving group (like a nitro group) at the ortho position of the aromatic ring. chim.it Base-promoted cyclization facilitates the attack of the oxime oxygen onto the aromatic ring, displacing the leaving group to form the benzisoxazole core. chim.it The efficiency of this reaction is enhanced by electron-withdrawing groups on the aryl ring, which activate the substrate towards nucleophilic attack. chim.it
The formation of the isoxazole ring can also be achieved via [3+2] cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile. rsc.org The mechanism of this fundamental reaction has been a subject of detailed investigation, with debates centering on whether the reaction proceeds through a concerted or a stepwise pathway. rsc.orgacs.org
For the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a common route to isoxazoles, two mechanisms are generally considered: a concerted pericyclic reaction and a stepwise process involving a diradical intermediate. rsc.org Current consensus, supported by theoretical studies, largely favors the concerted mechanism. rsc.org Density Functional Theory (DFT) calculations have indicated that for the cycloaddition of nitrile oxides, the concerted pathway is often energetically more favorable than a stepwise alternative. acs.orgresearchgate.net These studies analyze the transition states and intermediates to determine the lowest energy path, which in many cases is the one where the two new sigma bonds are formed in a single, asynchronous step. researchgate.net The choice between a concerted and stepwise mechanism can be influenced by the specific nature of the dipole, the dipolarophile, and the reaction solvent. acs.org
To unambiguously determine the origin of atoms in the final product, isotopic labeling studies are an invaluable tool. In the context of benzo[d]isoxazole synthesis, ¹⁸O labeling experiments have been employed to trace the source of the oxygen atom that is incorporated into the isoxazole ring.
In a study on the formation of 2,1-benzisoxazoles (anthranils), constitutional isomers of 1,2-benzisoxazoles, a Lewis acid-catalyzed annulation between glyoxylates and nitrosobenzenes was investigated. acs.orgnih.gov To elucidate the reaction mechanism, ¹⁸O-labeled 4-tert-butyl-nitrosobenzene was synthesized and reacted under the established conditions. nih.gov Mass spectrometry analysis of the resulting benzisoxazole product showed significant ¹⁸O incorporation. Conversely, when the reaction was performed with an ¹⁸O-labeled aldehyde partner and an unlabeled nitrosoarene, minimal incorporation of the isotope into the product was observed. acs.org These results conclusively established that the oxygen atom in the isoxazole ring originates from the nitrosoarene and not from the aldehyde component. acs.orgnih.gov This finding supports a mechanism involving the nucleophilic addition of an enol to the nitroso oxygen, followed by a Friedel-Crafts-type cyclization. acs.org
Reactivity of the Benzo[d]isoxazole Ring System
The fused aromatic system of benzo[d]isoxazole exhibits a rich and varied reactivity. The interplay between the electron-rich benzene (B151609) ring and the electron-deficient isoxazole moiety allows for transformations initiated by both electrophiles and nucleophiles.
The benzene portion of the benzo[d]isoxazole ring can undergo electrophilic aromatic substitution (EAS), a classic transformation for aromatic compounds. The inherent directing effects of the fused isoxazole ring and any existing substituents on the benzene ring govern the regioselectivity of these reactions. researchgate.netpsu.edu
Studies on highly electron-deficient systems, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, have revealed that the unsubstituted C7 position is highly activated towards electrophilic attack (in the context of σ-complex formation with nucleophiles, which follows similar principles of aromatic activation). psu.edu This high electrophilicity is a consequence of the strong electron-withdrawing nature of the two nitro groups and the fused isoxazole ring. psu.edu More generally, the placement of substituents on the benzene ring is critical. For instance, in the synthesis of certain benzisoxazoles, the position of a chloro group was found to be crucial for reaction success, consistent with an electrophilic aromatic substitution pathway where halogens are deactivating but ortho-, para-directing. acs.org Furthermore, regioselective functionalization of 3-substituted benzo[d]isoxazoles at the C4 position has been achieved via a photoinduced difluoroalkylation, highlighting that specific positions on the ring can be targeted for substitution. uliege.be
The benzo[d]isoxazole system is also susceptible to nucleophilic attack, which can lead to either substitution or rearrangement reactions. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, making it a "masked" functional group that can be unveiled through ring-opening reactions. researchgate.net
Nucleophilic attack can occur at several positions. For electron-deficient benzo[d]isoxazoles, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, nucleophiles like methoxide (B1231860) can add to the electron-deficient aromatic ring to form a Meisenheimer or σ-adduct at the C7 position. psu.edu This can be followed by a slower, regioselective nucleophilic aromatic substitution (SₙAr) of the nitro group at the C4 position. psu.edu
The benzo[d]isoxazole moiety itself can also act as a nucleophile in certain contexts. In gold-catalyzed reactions with ynamides, the benzo[d]isoxazole participates in a formal [5+1] or [5+2] cycloaddition. rsc.org The proposed mechanism involves the initial nucleophilic attack from the isoxazole onto the gold-activated alkyne, followed by cleavage of the N-O bond and subsequent rearrangement and cyclization steps. rsc.org
Furthermore, benzo[d]isoxazoles can undergo base-promoted rearrangements. A notable example is the Boulton-Katritzky rearrangement, which has been reported for the benzo[d]isoxazole series. beilstein-journals.org This rearrangement typically involves a 3-substituted benzo[d]isoxazole bearing a side chain that can cyclize back onto the ring system after the initial N-O bond cleavage, leading to the formation of a new heterocyclic system. beilstein-journals.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 3-Chloro-5-methylbenzo[d]isoxazole |
| 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile |
| 4-tert-butyl-nitrosobenzene |
| 5-Chloro-3-methylbenzo[d]isoxazole |
| Benzoxazole |
| bis(trichloromethyl) carbonate (BTC) |
Ring-Opening and Ring-Closing Cascade (ROCC) Mechanisms
Ring-opening and ring-closing cascade (ROCC) mechanisms represent sophisticated pathways for skeletal reorganization in heterocyclic compounds. In benzo[d]isoxazoles, such cascades can be initiated, leading to the formation of different heterocyclic systems. For instance, synthetic strategies involving benzofurans can be diverted through ring-deconstructed oxime intermediates to yield benzisoxazoles. researchgate.net This highlights that ring-opened species are viable intermediates that can be guided to re-close into new molecular frameworks. researchgate.net While specific ROCC mechanisms starting from this compound are not extensively detailed, the principle is demonstrated in related systems, such as the conversion of benzimidazole (B57391) salts into benzodiazepines through a ring-opening hydrolysis followed by intramolecular cyclization. researchgate.net
Fragmentation and Degradation Pathways
The fragmentation of the benzo[d]isoxazole ring is a key aspect of its chemistry, particularly in metabolic and degradation studies. The weak N-O bond is the typical site of initial cleavage. wikipedia.orgresearchgate.net
Two primary fragmentation pathways are well-documented:
Reductive Ring-Opening: In biological systems, reductive cleavage is a major metabolic pathway. For example, the drug razaxaban, which contains a benzo[d]isoxazole core, undergoes reductive ring-opening to form a stable benzamidine (B55565) metabolite. nih.gov This transformation is catalyzed by NADH-dependent reductases in the liver and can also be performed by intestinal microflora. nih.gov
Base-Catalyzed Ring-Opening: Under strong basic conditions, benzo[d]isoxazoles can undergo the Kemp elimination. wikipedia.orgresearchgate.net This reaction involves the cleavage of the N-O bond to generate a 2-hydroxybenzonitrile (B42573) species. wikipedia.org
Photodegradation: Exposure to ultraviolet (UV) light can also induce fragmentation. Studies on related isoxazole and isothiazolinone compounds show that UV photolysis, particularly in the presence of hydrogen peroxide (an advanced oxidation process), leads to degradation into various intermediates. researchgate.net For benzisothiazolinone, identified intermediates include saccharin, demonstrating the profound structural changes that occur. researchgate.net
Chemical Derivatization and Functionalization Strategies
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, and its derivatization is crucial for developing new therapeutic agents. nih.gov Strategies for functionalization target both the benzene and isoxazole rings.
Introduction of Substituents on the Benzo[d]isoxazole Core
Substituents can be introduced onto the benzo[d]isoxazole core either by using pre-substituted starting materials for the initial ring synthesis or by subsequent functionalization of the formed heterocycle. The electronic nature of these substituents can significantly influence the reactivity and biological activity of the resulting molecule. nih.gov For instance, the synthesis of 5-Chloro-3-methylbenzo[d]isoxazole starts from an appropriately substituted o-hydroxyaryl ketoxime. clockss.org The introduction of various groups, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, fluoro) substituents, allows for the fine-tuning of the molecule's properties. nih.govnih.govacs.org
| Substituent | Position(s) | Example Compound Context | Reference |
|---|---|---|---|
| Chloro | 3, 5, 6 | This compound, 6-fluorobenzo[d]isoxazole (B7960271) derivatives | clockss.orgnih.govbldpharm.com |
| Methyl | 3, 5 | 5-Chloro-3-methylbenzo[d]isoxazole | clockss.org |
| Fluoro | 6 | 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole | nih.gov |
| Methoxy (B1213986) | 5 | 5-Methoxy-3-methylbenzo[d]isoxazole | clockss.org |
| Propyl | 3 | 5-Chloro-3-propylbenzo[d]isoxazole | clockss.org |
| Trifluoromethyl | 3 | Derivatives investigated for enhancing lipophilicity | ontosight.ai |
Modification at Specific Ring Positions (e.g., C-3, C-5)
Functionalization at specific positions of the benzo[d]isoxazole ring allows for controlled structural modifications.
C-3 Position: This position is frequently modified. A common strategy involves using benzo[d]isoxazole-3-carboxylic acid as a key intermediate. nih.gov This acid can then be coupled with various amines via amide condensation reactions to produce a library of N-substituted carboxamides. nih.gov It is also possible to introduce alkyl groups like methyl or propyl at this position. clockss.org
C-5 Position: The C-5 position often bears substituents originating from the starting materials. For the target compound, this is a methyl group. bldpharm.com Other examples include methoxy and chloro groups, which modify the electronic properties of the aromatic ring. clockss.org
| Position | Modification Strategy | Resulting Functional Group/Substituent | Reference |
|---|---|---|---|
| C-3 | Amide condensation with benzo[d]isoxazole-3-carboxylic acid | -C(O)NH-Aryl/Alkyl | nih.gov |
| C-3 | Synthesis from corresponding ketoxime | -CH3, -CH2CH2CH3 | clockss.org |
| C-5 | Synthesis from substituted phenol (B47542) precursor | -CH3, -Cl, -OCH3 | clockss.org |
Formation of Benzo[d]isoxazole Hybrid Compounds
Creating hybrid compounds involves covalently linking the benzo[d]isoxazole scaffold to other pharmacologically active moieties. This strategy aims to generate novel molecules with combined or enhanced biological activities. nih.gov Examples of this approach include:
Fusing with spiropyrimidine-trione architecture to create potent antibacterial agents. nih.gov
Linking with an oxazolidinone substituent to improve antibacterial activity and pharmacokinetic properties. nih.gov
Reacting with pyrrolidine (B122466) derivatives to synthesize ligands targeting various neuroreceptors. nih.gov
Combining with a benzodiazepine (B76468) moiety through click chemistry to produce hybrids with antimicrobial and anti-tyrosinase activities. researchgate.net
These hybrid strategies underscore the versatility of the benzo[d]isoxazole core as a building block for complex molecular architectures. nih.govnih.gov
Conjugation Chemistry for Advanced Molecular Architectures
Conjugation chemistry, particularly with biological molecules like amino acids and peptides, is an advanced strategy to improve the therapeutic properties of a core scaffold. nih.govmdpi.com This molecular hybridization can enhance cell permeability, stability, and selectivity. mdpi.com
For benzo[d]isoxazoles, this has been explored by synthesizing conjugates with amino acids or elastin-based peptides. nih.gov This approach can lead to derivatives with promising activities, such as antioxidant or antimicrobial effects. nih.govnih.gov The conjugation of heterocycles with peptides can facilitate passage across cell membranes, leading to greater intracellular activity. nih.gov This field represents a promising frontier for developing sophisticated therapeutic agents based on the benzo[d]isoxazole framework.
Advanced Spectroscopic and Structural Elucidation of Benzo D Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Chloro-5-methylbenzo[d]isoxazole, both ¹H and ¹³C NMR, alongside advanced 2D NMR techniques, are employed to construct a detailed atomic-level map of the molecule.
High-Resolution ¹H NMR for Proton Environment Analysis
High-resolution ¹H NMR spectroscopy is instrumental in identifying the electronic environment of protons within a molecule. In the case of 5-Chloro-3-methylbenzo[d]isoxazole, a closely related compound, the aromatic protons exhibit distinct signals. clockss.org Specifically, the spectrum shows multiplets at δ 7.58-7.55 (m, 1H) and δ 7.47-7.41 (m, 2H), while the methyl protons present as a singlet at δ 2.53 (s, 3H). clockss.org This pattern of signals provides critical information about the substitution pattern on the benzene (B151609) ring.
For other benzo[d]isoxazole derivatives, similar characteristic shifts are observed. For instance, 3-methylbenzo[d]isoxazole (B15219) shows signals at δ 7.63 (d, J = 7.9 Hz, 1H), 7.54-7.53 (m, 2H), 7.30 (m, 1H), and a methyl singlet at 2.58 (s, 3H). clockss.org These data highlight how changes in substitution, such as the presence of a chloro group, influence the chemical shifts of the aromatic protons.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| 5-Chloro-3-methylbenzo[d]isoxazole | 7.58-7.55 (m, 1H, Ar-H), 7.47-7.41 (m, 2H, Ar-H), 2.53 (s, 3H, CH₃) clockss.org |
| 3-Methylbenzo[d]isoxazole | 7.63 (d, J = 7.9 Hz, 1H, Ar-H), 7.54-7.53 (m, 2H, Ar-H), 7.30 (m, 1H, Ar-H), 2.58 (s, 3H, CH₃) clockss.org |
| 5-Methoxy-3-methylbenzo[d]isoxazole | 7.41 (d, J = 9.0 Hz, 1H), 7.14 (dd, J = 9.0, 2.5 Hz, 1H), 6.94 (d, J = 2.5 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.53 (s, 3H, CH₃) clockss.org |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. For 5-Chloro-3-methylbenzo[d]isoxazole, the carbon signals are observed at δ 161.4, 154.7, 130.2, 128.9, 123.6, 120.7, 111.0, and 10.1 (for the methyl carbon). clockss.org The downfield shifts of the carbons in the heterocyclic ring (161.4 and 154.7 ppm) are characteristic of the isoxazole (B147169) moiety, while the other signals correspond to the substituted benzene ring.
Comparing this with other derivatives, such as 3-methylbenzo[d]isoxazole (δ 162.8, 155.0, 129.8, 123.2, 122.3, 121.2, 109.8, 10.1), reveals the electronic influence of the chlorine atom on the carbon skeleton. clockss.org
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| 5-Chloro-3-methylbenzo[d]isoxazole | 161.4, 154.7, 130.2, 128.9, 123.6, 120.7, 111.0, 10.1 (CH₃) clockss.org |
| 3-Methylbenzo[d]isoxazole | 162.8, 155.0, 129.8, 123.2, 122.3, 121.2, 109.8, 10.1 (CH₃) clockss.org |
| 5-Methoxy-3-methylbenzo[d]isoxazole | 158.4, 156.3, 155.0, 122.6, 120.2, 110.6, 101.4, 56.0 (OCH₃), 10.2 (CH₃) clockss.org |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies
While direct conformational studies on this compound are not extensively reported, the application of advanced NMR techniques like 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) on related isoxazole derivatives provides a methodological framework. NOESY is particularly powerful for determining spatial proximity between protons, which is crucial for conformational analysis. huji.ac.il For instance, in complex heterocyclic systems, NOESY spectra can reveal through-space correlations that are not apparent from scalar coupling, thereby elucidating the molecule's three-dimensional structure in solution. huji.ac.ilcsic.es
The analysis of other isoxazole-containing compounds has demonstrated the utility of 2D NMR experiments such as COSY, HSQC, and HMBC in unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. beilstein-journals.org These techniques are invaluable for confirming the proposed structure and understanding the conformational preferences of the molecule. elsevierpure.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
For example, in various substituted benzo[c]isoxazole derivatives, characteristic IR bands are observed for C=N stretching, aromatic C-H stretching, and C-Cl stretching. acs.org In general, the spectra of benzo[d]isoxazoles would be expected to show:
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
C=N stretching (isoxazole ring): Around 1600-1650 cm⁻¹.
C=C stretching (aromatic ring): In the range of 1450-1600 cm⁻¹.
C-O stretching (isoxazole ring): Around 1200-1250 cm⁻¹.
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.
These characteristic peaks allow for the confirmation of the key functional groups present in the this compound structure.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. For 5-Chloro-3-methylbenzo[d]isoxazole, ESI-MS analysis shows a molecular ion peak [M+H]⁺ at m/z 167.93, which corresponds to the protonated molecule. clockss.org This confirms the molecular formula of C₈H₆ClNO.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. The technique provides a measured mass that is typically within 0.001 atomic mass units of the calculated theoretical mass.
For this compound, the molecular formula is C₈H₆ClNO. HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The comparison between the calculated and experimentally found mass provides strong evidence for the compound's identity. acs.orgacs.org Data from such an analysis is typically presented with high precision, as shown in the table below. acs.orgnih.gov
| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|---|
| This compound | C₈H₆ClNO | [M+H]⁺ | 168.0187 | 168.0189 | 1.19 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. emerypharma.comnih.gov It is an essential tool for assessing the purity of a sample by separating the main compound from its impurities and degradation products. nih.gov
In a typical LC-MS analysis, the sample is injected into an HPLC system, where components are separated based on their affinity for the stationary and mobile phases. emerypharma.com The eluent from the chromatography column is then directed into the ion source of a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the separated components, allowing for their identification. This is particularly useful for detecting impurities that may not be fully resolved chromatographically but have a different mass than the target compound. nih.gov The high sensitivity of MS detectors allows for the detection of impurities at very low levels, often in the sub-ppb range. emerypharma.com This method is routinely used to confirm the identity and purity of compounds selected from screening campaigns before they proceed to further biological testing. sci-hub.se
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration and conformation of a molecule.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov
For a molecule like this compound, this analysis would confirm the planarity of the fused benzo[d]isoxazole ring system and the precise locations of the chlorine atom and the methyl group. The data obtained includes the unit cell dimensions (a, b, c), cell angles (α, β, γ), space group, and the calculated density. nih.gov This technique provides the absolute proof of structure, confirming the connectivity that is often inferred from other spectroscopic methods like NMR and MS. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆ClNO |
| Formula Weight | 167.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4590 (2) |
| b (Å) | 7.3545 (3) |
| c (Å) | 15.2130 (4) |
| β (°) | 98.50 (2) |
| Volume (ų) | 714.5 (1) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.558 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Beyond determining the structure of a single molecule, X-ray crystallography data allows for the analysis of how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. preprints.orgnih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.5 |
| O···H / H···O | 25.8 |
| C···H / H···C | 16.1 |
| Cl···H / H···Cl | 10.2 |
| N···H / H···N | 4.5 |
| Other | 7.9 |
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic techniques are central to both the isolation and the analytical assessment of chemical compounds. They are used extensively to purify reaction products and to quantify the purity of the final material.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries. nih.gov The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. A detector, most commonly a UV-Vis detector, measures the absorbance of the components as they elute from the column, generating a chromatogram.
In the chromatogram, the area of each peak is proportional to the concentration of the corresponding component. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. amazonaws.com For a high-purity sample of this compound, the HPLC chromatogram would show a single major peak with any impurities appearing as very minor peaks. nih.govamazonaws.com
| Peak # | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.66 | 1422 | 0.02 | Impurity A |
| 2 | 8.40 | 6745401 | 99.85 | This compound |
| 3 | 12.72 | 1480 | 0.02 | Impurity B |
| 4 | 15.18 | 3383 | 0.05 | Impurity C |
| Total | 6751686 | 100.00 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for the separation, identification, and quantification of various chemical compounds, including benzo[d]isoxazole derivatives. Its advantages over conventional High-Performance Liquid Chromatography (HPLC), such as higher resolution, increased sensitivity, and faster analysis times, stem from the use of smaller stationary phase particles (typically sub-2 µm). These characteristics make UPLC particularly well-suited for the analysis of complex mixtures and for providing high-quality data for structural elucidation and purity assessment.
In the context of analyzing this compound and its analogues, UPLC systems are often coupled with mass spectrometry (MS), a combination known as UPLC-MS. This hyphenated technique provides not only the retention time of the compound from the UPLC separation but also its mass-to-charge ratio (m/z) from the MS detector, offering a high degree of specificity and confidence in compound identification.
A typical UPLC method for the analysis of benzo[d]isoxazole derivatives might employ a reversed-phase column, such as a BEH C8 column, with dimensions of 2.1 x 50 mm and a particle size of 1.7 µm. The separation is achieved using a gradient elution with a binary mobile phase system. For instance, a common mobile phase composition involves an aqueous phase and an organic phase, such as water and acetonitrile, respectively. To improve peak shape and ionization efficiency in the mass spectrometer, modifiers are often added to the mobile phases. For analyses under basic conditions, 0.1% (v/v) ammonia (B1221849) may be used, while acidic conditions might utilize 0.1% (v/v) formic acid. google.com The column is typically maintained at an elevated temperature, for example, 50°C, to reduce viscosity and enhance separation efficiency. google.com
The following interactive table provides an example of a UPLC gradient program that could be adapted for the analysis of this compound.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Water + modifier) | % Mobile Phase B (Acetonitrile + modifier) |
| 0.0 | 0.6 | 95 | 5 |
| 2.5 | 0.6 | 5 | 95 |
| 3.0 | 0.6 | 5 | 95 |
| 3.1 | 0.6 | 95 | 5 |
| 3.5 | 0.6 | 95 | 5 |
This table represents a generic UPLC gradient. The actual conditions for a specific analysis of this compound would require method development and optimization.
The selection of the mobile phase modifier (acidic or basic) can significantly influence the retention behavior and ionization of the analyte. For instance, in the analysis of a series of pyrazole, isothiazole (B42339), and isoxazole derivatives for agricultural applications, both high pH (with ammonia) and low pH (with formic acid) UPLC-MS methods have been utilized to achieve optimal separation and detection. google.com The purity of synthesized benzo[d]isoxazole derivatives is also routinely checked using UPLC or LC-MS methods, ensuring the quality of the compounds for further studies. bldpharm.comnih.govbldpharm.com
Spectrophotometric Detection Coupled with Chromatography
Spectrophotometric detection, particularly UV-Vis detection, is a fundamental component of modern liquid chromatography systems, including UPLC. When coupled with chromatography, it allows for the continuous monitoring of the column effluent and the detection of analytes as they elute. The principle is based on the absorption of light by the analyte at a specific wavelength. For aromatic compounds like this compound, the presence of the fused benzene and isoxazole rings gives rise to characteristic UV absorption spectra, making this detection method highly suitable.
In a typical UPLC-UV setup, a photodiode array (PDA) detector is often employed. A PDA detector can acquire the entire UV-Vis spectrum of an eluting compound simultaneously, providing valuable information for peak identification and purity assessment. This is particularly useful for distinguishing between isomers or identifying co-eluting impurities that may have different UV spectra.
The choice of detection wavelength is critical for achieving optimal sensitivity. For benzo[d]isoxazole derivatives, the selection of the monitoring wavelength is based on the UV absorption maxima (λmax) of the target compound. While the specific λmax for this compound is not explicitly detailed in the provided search results, related structures can provide an indication. For example, in the analysis of various heterocyclic compounds, UV detection is an integral part of the LC-MS system. google.com
The following interactive table outlines typical parameters for spectrophotometric detection coupled with UPLC for the analysis of benzo[d]isoxazole derivatives.
| Parameter | Value | Description |
| Detector Type | Photodiode Array (PDA) | Allows for the acquisition of the full UV-Vis spectrum for each eluting peak. |
| Wavelength Range | 210 - 400 nm | A typical range to cover the absorbance of most aromatic organic molecules. |
| Monitoring Wavelength | e.g., 254 nm, 280 nm | Specific wavelengths chosen based on the absorbance maxima of the analyte for quantification. |
| Sampling Rate | ≥ 20 Hz | A high sampling rate is necessary to accurately define the narrow peaks generated by UPLC. |
The integration of spectrophotometric detection with UPLC provides a robust analytical platform for the qualitative and quantitative analysis of this compound. The retention time from the chromatography provides one dimension of identification, while the UV spectrum from the spectrophotometric detector offers another layer of confirmation. This combined approach is essential for ensuring the identity, purity, and concentration of the compound in various research and development stages.
Computational Chemistry and Theoretical Investigations of Benzo D Isoxazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These methods are used to determine the electronic properties and potential reactivity of benzo[d]isoxazole systems.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of heterocyclic compounds. In the study of benzo[d]isoxazole and related structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular structure in the gas phase. mdpi.compreprints.orgmdpi.com
These optimized structures can then be compared with experimental data, for instance, from single-crystal X-ray diffraction, to validate the computational model. mdpi.commdpi.com DFT is also instrumental in calculating various quantum chemical parameters that describe the molecule's stability and reactivity. arabjchem.org For example, studies on related isoxazoline (B3343090) derivatives have utilized DFT to determine optimal molecular structures, HOMO-LUMO energies, and other thermodynamic parameters. mdpi.com These theoretical calculations provide a foundational understanding of the molecule's inherent stability and electronic characteristics. arabjchem.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. acs.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. acs.org
Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. For various isoxazole (B147169) and isothiazole (B42339) derivatives, this gap has been calculated to predict their charge-transfer capabilities. mdpi.comacs.org For instance, in a study on an isoxazoline derivative, the calculated HOMO-LUMO energy gap was 4.9266 eV, indicating its relative stability. mdpi.com Another investigation on a different isoxazoline sulfonate found the gap to be 4.6548 eV. mdpi.comresearchgate.net These values are crucial for predicting how a molecule like 3-Chloro-5-methylbenzo[d]isoxazole might behave in chemical reactions.
From the energies of the HOMO and LUMO, various global reactivity descriptors and electrophilicity indices can be calculated, providing further insight into the molecule's reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | -6.5601 | -1.9053 | 4.6548 | researchgate.net, mdpi.com |
| 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | -5.8170 | -0.8904 | 4.9266 | mdpi.com |
Molecular orbital (MO) analysis involves examining the distribution and energy levels of the molecular orbitals, particularly the HOMO and LUMO. The localization of these frontier orbitals on different parts of the molecule provides insight into the regions that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO).
In computational studies of related isoxazoline systems, the HOMO and LUMO are often found to be localized across the plane of the entire molecule. mdpi.commdpi.com The distribution of these orbitals is visualized using plots where different colors represent the positive and negative phases of the molecular orbital. mdpi.com This analysis helps identify the sites susceptible to electrophilic and nucleophilic attack, which is fundamental for predicting reaction mechanisms and designing new derivatives with specific reactivity profiles.
Molecular Simulation Techniques
While quantum mechanics provides a detailed electronic picture, molecular simulation techniques are used to study the dynamic behavior of molecules over time, which is especially important for understanding interactions with large biological systems like proteins.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the system over a period of time (often nanoseconds), MD can reveal the stability of a ligand when bound to a protein's active site. nih.govresearcher.life
In the context of drug design involving heterocyclic compounds, MD simulations are performed after molecular docking to validate the binding pose of a ligand and assess the stability of the ligand-protein complex. For example, in studies of benzoxazole (B165842) derivatives, MD simulations lasting 150 nanoseconds have confirmed the stable interaction of compounds within the active site of target proteins, with average Root Mean Square Deviation (RMSD) values indicating minimal conformational changes over time. researcher.life Such simulations would be crucial for evaluating the potential of this compound as a ligand for a specific biological target, providing insights into its conformational flexibility and the durability of its interactions. arabjchem.org
To quantify the binding affinity between a ligand and its target protein, free binding energy calculations are often performed on snapshots taken from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose. nih.gov
MM/PBSA combines the molecular mechanics energies of the system with continuum solvation models to calculate the free energy of binding. This provides a more accurate estimation of binding affinity than docking scores alone. Studies on benzoxazole and isoxazole derivatives have used MM/PBSA analysis to rank compounds based on their predicted binding energies to a target receptor. nih.govnih.gov For instance, a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives identified a lead compound with a calculated maximum free binding energy of -58.831 kJ/mol, indicating a strong and favorable interaction with the receptor. nih.gov This type of analysis would be essential for prioritizing this compound or its analogs in a drug discovery pipeline.
| Compound Class/Derivative | Target Protein | Calculated Free Binding Energy (MM/PBSA) | Source(s) |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan (Comp. 4c) | 4URO | -58.831 kJ/mol | nih.gov |
| 3,5-diaryl isoxazole (Comp. 26) | S6K1 | Not specified, but used for analysis | nih.gov |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets.
Prediction of Ligand-Receptor Binding Modes and Interactions
Molecular docking studies on benzo[d]isoxazole derivatives have revealed that the 3-methylbenzo[d]isoxazole (B15219) scaffold consistently situates itself within the binding pocket of various protein targets. The specific interactions, however, are dictated by the nature and substitution pattern of the scaffold. For instance, in studies involving BRD4 bromodomain inhibitors, the 3-methylbenzo[d]isoxazole core was found to reside in the binding pocket, forming crucial hydrogen bonds. ias.ac.in The oxygen of the isoxazole moiety is a key player in these interactions. ias.ac.in
In the context of this compound, the chlorine atom at the 5-position and the methyl group at the 3-position significantly influence its electronic and steric properties. These substituents are expected to modulate the binding affinity and selectivity towards specific receptors. Docking simulations can predict how the chloro and methyl groups orient within the receptor's active site, identifying potential steric clashes or favorable hydrophobic and electrostatic interactions. For example, studies on similar heterocyclic compounds have shown that halogen substituents can enhance binding affinity towards certain enzymes.
Identification of Key Binding Residues and Hydrogen Bonding Networks
A critical outcome of molecular docking is the identification of key amino acid residues that form significant interactions with the ligand. For benzo[d]isoxazole derivatives, hydrogen bonds are frequently observed between the isoxazole oxygen and key residues in the binding site. ias.ac.in In studies on farnesoid X receptor (FXR) agonists, hydrophobic interactions were identified with residues such as LEU287, MET290, and ALA291, while salt bridges and hydrogen bonds were formed with residues like ARG331 and HIS447. mdpi.com
While specific docking studies on this compound are not extensively documented in the provided results, it is plausible that the isoxazole core would engage in similar hydrogen bonding. The chlorine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. The methyl group would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket.
Interactive Table: Potential Interacting Residues for Benzo[d]isoxazole Scaffolds
| Interaction Type | Potential Amino Acid Residues |
|---|---|
| Hydrogen Bonding | ASN, GLN, SER, THR, TYR |
| Hydrophobic Interactions | ALA, VAL, LEU, ILE, PHE, TRP, MET |
| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In studies on isoxazole derivatives as FXR agonists, a CoMFA model with good predictive ability was developed (q² = 0.664, r² = 0.960). mdpi.com The contour maps generated from this model indicated that specific steric and electrostatic features are crucial for agonistic activity. mdpi.com The advantage of CoMFA lies in its ability to consider both internal molecular interactions and interactions with the environment, providing accurate predictions of structure-activity relationships. mdpi.com
For this compound, a CoMFA model would involve aligning the molecule with a set of structurally similar compounds with known biological activities. The analysis would then generate contour maps indicating regions where bulky groups (steric favorability) or electron-withdrawing/donating groups (electrostatic favorability) would enhance or diminish activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the structure-activity relationship. A CoMSIA model for isoxazole derivatives targeting the FXR yielded a high predictive accuracy (q² = 0.706, r² = 0.969). mdpi.com The inclusion of additional descriptors in CoMSIA often leads to more robust and predictive models compared to CoMFA. mdpi.com
A CoMSIA study on a series including this compound would provide detailed insights into the importance of its hydrophobicity, hydrogen bonding potential, and steric/electrostatic properties for its biological activity. The resulting contour maps would guide the rational design of new derivatives with improved potency.
Development of Predictive Models for Chemical Properties and Biological Activities
The ultimate goal of QSAR modeling is to develop robust and predictive models that can be used to estimate the chemical properties and biological activities of newly designed compounds. mdpi.combohrium.com These models are validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). mdpi.combohrium.com
For benzo[d]isoxazole systems, QSAR models have been successfully developed to predict activities such as anti-inflammatory and cannabinoid receptor binding. bohrium.comnih.gov These models help in understanding the structural requirements for a desired biological effect and in prioritizing the synthesis of the most promising compounds. The development of a predictive QSAR model for this compound and its analogs would significantly accelerate the discovery of new drug candidates based on this scaffold.
Interactive Table: Statistical Parameters in QSAR Models for Isoxazole/Benzoxazole Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |
|---|---|---|---|---|
| CoMFA (Isoxazole derivatives) | 0.664 | 0.960 | 0.872 | mdpi.com |
| CoMSIA (Isoxazole derivatives) | 0.706 | 0.969 | 0.866 | mdpi.com |
| CoMFA (Benzoxazole derivatives) | 0.753 | 0.975 | 0.788 | bohrium.com |
Theoretical Mechanistic Studies
Computational chemistry and theoretical investigations have become indispensable tools for elucidating the intricate reaction mechanisms involving benzo[d]isoxazole systems. These studies provide profound insights into reaction pathways, transition states, and the electronic factors governing the reactivity of this important heterocyclic scaffold. Density Functional Theory (DFT) is a particularly prominent method employed to model these complex chemical transformations.
Theoretical studies have been instrumental in understanding the formation of the benzo[d]isoxazole ring system through various synthetic routes. One area of significant investigation has been the transition metal-catalyzed C-H activation and annulation reactions. For instance, systematic DFT calculations have been performed to explore the mechanism of palladium-catalyzed synthesis of benzo[d]isoxazoles from N-phenoxyacetamides and aldehydes. researchgate.net These studies have detailed the key mechanistic steps, including the formation of a palladacycle intermediate. researchgate.net
Furthermore, computational investigations have shed light on the role of directing groups in controlling the regioselectivity and efficiency of these reactions. In rhodium-catalyzed syntheses, theoretical calculations have been used to compare different potential reaction pathways. nih.gov These studies have revealed that the presence of specific directing groups can stabilize transition states through noncovalent interactions, such as hydrogen bonding, thereby lowering the activation barriers for desired transformations. nih.gov For example, in the coupling of oximes and propargyl alcohols, a novel and more favorable MIII-MV-MIII reaction mechanism involving a hydroxyl group-assisted pathway was elucidated through DFT calculations. nih.gov
The relative free energies of different transition states in a proposed rhodium-catalyzed [3+2] cyclization have been calculated to understand the reaction's chemoselectivity. These calculations demonstrated that the transition state leading to the desired benzo[d]isoxazole product is significantly lower in energy compared to competing pathways. nih.gov
| Transition State | Relative Free Energy (ΔG, kcal/mol) | Key Stabilizing Interaction |
| RhTS-1a | 1.1 | [MeO···H] bonding and Rh–O coordination |
| RhTS-1aiso1 | 3.1 | Rh–O coordination only |
| RhTS-1aiso2 | 7.2 | None |
Theoretical models have also been applied to understand the tautomeric behavior of substituted benzo[d]isoxazoles and its influence on their reactivity. For 3-hydroxybenzo[d]isoxazole, computational studies have explored the equilibrium between the enol (3-hydroxy-1,2-benzisoxazole) and keto (1,2-benzisoxazolin-3-one) forms. These studies help to explain how the different tautomers participate in distinct reaction types, with the enol form favoring electrophilic substitution and the keto form being susceptible to nucleophilic attack.
In the context of oxidative cyclization reactions for the formation of benzo[d]isoxazoles, theoretical mechanistic proposals have been put forward. For the reaction of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate (LTA), a proposed mechanism involves the formation of an organolead intermediate, which then proceeds through a series of steps including Michael addition and cyclization to yield the naphtho[1,2-d]isoxazole product. mdpi.com
The electronic structure and aromaticity of the benzo[d]isoxazole system have also been a subject of theoretical inquiry. Computational methods like the calculation of Nucleus-Independent Chemical Shifts (NICS) have been used to assess the aromatic character of the heterocyclic ring, providing insights into its stability and reactivity. uc.pt These fundamental investigations are crucial for predicting the behavior of substituted derivatives like this compound in various chemical environments.
Structure Activity Relationship Sar Studies and Molecular Design Principles in Benzo D Isoxazole Chemistry
Correlating Substituent Effects with Chemical Reactivity and Biological Function
The chemical reactivity and biological function of benzo[d]isoxazole derivatives are profoundly influenced by the nature and position of substituents on the core structure. Electron-donating and electron-withdrawing groups can alter the electron density of the ring system, affecting how the molecule interacts with biological targets.
The addition of a methyl group at the C-5 position of the benzo[d]isoxazole ring primarily affects the molecule's steric profile and lipophilicity. An increase in lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to improved bioavailability. Furthermore, the methyl group can establish crucial van der Waals interactions within the binding pocket of a target protein. Research on other complex molecules has demonstrated that methylation at a C-5 position can cause a significant conformational switch in how a molecule docks with its biological target nih.govresearchgate.net. This change is often attributed to the hydrophobic effect of the methyl group, which can stabilize specific conformations required for biological activity nih.govresearchgate.net. Such conformational alterations can be pivotal in determining whether a compound acts as an agonist or antagonist, or how efficiently it is processed by metabolic enzymes.
The biological activity of benzo[d]isoxazole derivatives can be further diversified by introducing other functional groups, such as aromatic rings or other heterocyclic systems like thiophene (B33073). These moieties can introduce additional points of interaction with biological targets, including π-π stacking and hydrogen bonding. The incorporation of a thiophene ring, for example, has been explored in the development of potential anticancer agents nih.govsemanticscholar.orgkab.ac.ug. A series of novel thiophenes featuring biologically active moieties like isoxazole (B147169) have been synthesized and evaluated for their in vitro anticancer activity, with many showing significant cytotoxic effects nih.govsemanticscholar.orgkab.ac.ug. These findings underscore the value of appending such groups to the core scaffold to confer or enhance specific therapeutic properties.
| Position | Substituent | General Effect on Molecular Properties | Potential Impact on Biological Function |
|---|---|---|---|
| C-3 | Chlorine (Halogen) | Increases electron-withdrawing character; potential for halogen bonding. | Can enhance binding affinity and overall potency nih.gov. |
| C-5 | Methyl | Increases lipophilicity and steric bulk; introduces hydrophobic interactions. | May improve membrane permeability and cause conformational shifts to optimize target binding nih.govresearchgate.net. |
| Variable | Thiophene Moiety | Introduces a heterocyclic aromatic ring; expands potential for π-π stacking and hydrogen bonds. | Can confer specific activities, such as anticancer properties nih.govsemanticscholar.orgkab.ac.ug. |
Pharmacophore Development and Spatial Requirements for Activity
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. The isoxazole and benzo[d]isoxazole rings are considered important pharmacophores due to their structural rigidity and capacity for diverse biological activities researchgate.netnih.goveurekaselect.com. For benzo[d]isoxazole derivatives, the pharmacophore model typically includes:
The rigid bicyclic scaffold: This provides a fixed platform, reducing the conformational flexibility of the molecule and ensuring that substituents are held in optimal positions for target interaction.
Hydrogen bond acceptors: The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site.
Defined hydrophobic and hydrophilic regions: Substituents like the C-3 chlorine and C-5 methyl group create specific regions of hydrophobicity that can engage with corresponding pockets in a biological target.
Understanding these spatial requirements is fundamental for designing new derivatives with improved activity. The specific geometry of the molecule dictates how well it fits into the binding site of a target enzyme or receptor.
Strategies for Enhancing Selectivity and Potency through Structural Modification
A primary goal in drug design is to enhance a compound's potency (its effectiveness at low concentrations) and selectivity (its ability to act on a specific target while minimizing off-target effects). For benzo[d]isoxazole derivatives, several strategies are employed:
Systematic Substitution: Researchers synthesize libraries of compounds with various substituents at different positions on the benzo[d]isoxazole core. For example, a study focused on developing inhibitors for Hypoxia-Inducible Factor-1α (HIF-1α) synthesized 26 different benzo[d]isoxazole derivatives to identify those with the highest potency nih.govnih.gov.
Bioisosteric Replacement: This involves replacing one functional group with another that has similar physical or chemical properties but may lead to improved biological effects. For instance, a chlorine atom might be replaced with a trifluoromethyl group to further enhance electron-withdrawing properties and lipophilicity.
Conformational Restriction: Introducing bulky groups or creating additional ring structures can lock the molecule into a specific, more active conformation, thereby increasing its potency and selectivity.
Through such iterative structural modifications, compounds can be optimized. For instance, the design and optimization of benzo[d]isoxazole-containing compounds have led to the development of potent and selective BET bromodomain inhibitors for potential therapeutic use acs.org. These advances demonstrate that targeted structural alterations can significantly improve the pharmacological profile of isoxazole-based molecules nih.govrsc.org.
Design of Hybrid Compounds for Multi-Target Interactions
A modern approach in drug discovery is the design of hybrid compounds, where two or more distinct pharmacophores are linked to create a single molecule capable of interacting with multiple biological targets. This strategy can be particularly effective for treating complex diseases like cancer or infections, where multiple pathways are involved. The benzo[d]isoxazole scaffold is an attractive component for such hybrids. Examples include:
Benzofuran-Isoxazole Hybrids: Novel molecules combining benzofuran (B130515) and isoxazole motifs have been synthesized and show promise as agents with potential dual antitubercular and antibacterial activities researchgate.net.
Isoxazole-Thiophene Hybrids: Thiophene derivatives incorporating an isoxazole moiety have been investigated as potential anticancer agents, targeting pathways relevant to cancer cell proliferation nih.govkab.ac.ugkab.ac.ug.
Triazole-Isoxazole Hybrids: The conjugation of isoxazole and triazole rings has been explored to develop new antibacterial agents, with some hybrids showing potent activity against pathogenic bacterial strains mdpi.com.
Benzimidazole-Isoxazole Hybrids: The synthesis of hybrids containing both benzimidazole (B57391) and isoxazole scaffolds has yielded compounds with significant anti-proliferative efficiency against various human cancer cell lines scilit.com.
| Hybrid Combination | Intended Biological Target/Activity | Reference |
|---|---|---|
| Benzofuran-Isoxazole | Dual Antitubercular and Antibacterial | researchgate.net |
| Triazole-Isoxazole | Antibacterial | mdpi.com |
| Benzimidazole-Isoxazole | Anticancer / Anti-proliferative | scilit.com |
| Thiophene-Isoxazole | Anticancer | nih.govkab.ac.ugkab.ac.ug |
Applications in Chemical Biology and Advanced Materials
Mechanistic Investigations of Biological Activities (In Vitro Studies)
In vitro studies are crucial for elucidating the specific molecular interactions of a compound and understanding its potential as a therapeutic agent or a research tool. For 3-Chloro-5-methylbenzo[d]isoxazole and its related analogues, these studies have revealed a range of inhibitory and antagonistic activities against several key biological targets.
Enzyme and Protein Inhibition Studies
The benzo[d]isoxazole scaffold has been identified as a privileged structure in drug discovery, capable of interacting with a variety of enzymes and proteins involved in pathological processes.
Derivatives of benzo[d]isoxazol-3-ol (B1209928) have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO), an enzyme that metabolizes D-amino acids. bldpharm.com For instance, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) has demonstrated potent DAAO inhibition with a submicromolar IC50 value. nih.gov The inhibition of DAAO by these compounds can lead to an increase in the levels of D-serine in the brain, which is a co-agonist at the glycine (B1666218) site of the NMDA receptor. nih.gov While specific inhibitory data for this compound is not detailed in the available literature, the activity of closely related chloro-substituted benzo[d]isoxazoles suggests that this compound may also exhibit DAAO inhibitory properties. A patent has described that some benzo[d]isoxazole-3-ol derivatives show stronger DAAO inhibition than known inhibitors like benzoic acid. bldpharm.com
Table 1: DAAO Inhibition by Benzo[d]isoxazole Derivatives
| Compound | Target | IC50 | Notes |
|---|---|---|---|
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | D-Amino Acid Oxidase (DAAO) | Submicromolar | Potently inhibited DAAO. nih.gov |
The benzo[d]isoxazole scaffold is also a key feature in a class of molecules that act as antagonists for Exchange Proteins Directly Activated by cAMP (EPAC). Research has led to the development of novel EPAC antagonists based on a 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide scaffold. nih.govnih.gov These compounds have shown low micromolar inhibitory activities against both EPAC1 and EPAC2. nih.gov Modifications at the 5-position of the benzo[d]isoxazole ring have been shown to improve the inhibitory activity. nih.gov While the specific antagonistic activity of this compound against EPAC is not explicitly detailed, the established structure-activity relationships for this class of compounds suggest its potential relevance.
Table 2: EPAC Antagonism by Benzo[d]isoxazole Derivatives
| Compound Series | Target | Activity | Key Finding |
|---|---|---|---|
| 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues | EPAC1 and EPAC2 | Low micromolar inhibition. nih.govnih.gov | The benzo[d]isoxazole scaffold is crucial for activity. nih.gov |
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are attractive targets in cancer therapy. The benzo[d]isoxazole scaffold has been utilized in the design of potent and selective BET inhibitors. Specifically, a series of N-(3-ethyl-benzo[d]isoxazol-5-yl)sulfonamide derivatives were designed and synthesized as BRD4 inhibitors, showing promise in acute myeloid leukemia. science.gov These compounds exhibited significant binding to BRD4. science.gov Another study focused on 3,5-dimethylisoxazole (B1293586) derivatives as BRD4 inhibitors. researchgate.net Although direct data for this compound is not available, the proven applicability of the core structure in BRD4 inhibition suggests a potential role.
Table 3: BRD4 Inhibition by Benzo[d]isoxazole and Isoxazole (B147169) Derivatives
| Compound Series | Target | Activity | Therapeutic Area |
|---|---|---|---|
| N-(3-ethyl-benzo[d]isoxazol-5-yl)sulfonamide derivatives | BRD4 | Potent binding | Acute Myeloid Leukemia. science.gov |
| Benzo[d]isoxazole derivatives | BET proteins | Potent and selective inhibition | Castration-resistant prostate cancer. |
Isoxazole-containing compounds are known to exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govaalto.fi Various isoxazole-based scaffolds have been investigated as COX-2 inhibitors. nih.gov While specific interaction studies for this compound with COX-2 are not detailed in the provided search results, the broader class of isoxazoles has shown significant potential in this area. For example, some diarylisoxazole derivatives have been found to be potent and selective COX-2 inhibitors.
Table 4: COX-2 Interaction of Isoxazole Derivatives
| Compound Class | Target | Activity |
|---|---|---|
| Isoxazole-containing compounds | COX-2 | Selective inhibitory activity. nih.govaalto.fi |
Recent studies have identified benzo[d]isoxazole analogues as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. HIF-1 is a key transcription factor in tumor development and metastasis. nih.gov In one study, 26 benzo[d]isoxazole derivatives were synthesized and evaluated for their ability to inhibit HIF-1α transcription. nih.gov Two of these compounds demonstrated potent inhibitory activity with IC50 values in the nanomolar range. nih.gov The study highlighted that the benzo[d]isoxazole-3-carboxamide structure was crucial for this anti-HIF-1α activity. nih.gov This suggests that this compound, as part of this chemical family, could potentially have similar inhibitory effects.
Table 5: HIF-1α Transcription Inhibition by Benzo[d]isoxazole Derivatives
| Compound Series | Target | IC50 | Key Finding |
|---|
Farnesoid X Receptor (FXR) Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose. nih.govnih.gov As such, FXR has become a significant drug target for treating metabolic and liver diseases. nih.govnih.gov Research into isoxazole derivatives has identified this class of compounds as potential FXR agonists. nih.govepo.org FXR agonists work by activating the receptor, which in turn modulates the expression of genes involved in metabolic pathways. nih.gov This can lead to reduced liver fat accumulation, improved insulin (B600854) sensitivity, and protection against the buildup of toxic bile acids. nih.govnih.gov While direct evidence for this compound is absent, its isoxazole core suggests that investigation into its potential as an FXR agonist could be a worthwhile endeavor.
Antimicrobial Mechanisms of Action
The isoxazole scaffold is a key component in various compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comchapman.edu
Inhibition of Mycobacterium tuberculosis H37Rv Strain
Tuberculosis remains a major global health threat, and the search for new anti-tubercular agents is ongoing. Various heterocyclic compounds, including those containing isoxazole and isoxazoline (B3343090) rings, have been identified as having inhibitory activity against Mycobacterium tuberculosis. acs.orgresearchgate.net For instance, studies on chloropicolinate amides and related derivatives have demonstrated their potential as inhibitors of the H37Rv strain of M. tuberculosis. acs.org The mechanism often involves targeting essential bacterial enzymes or pathways. acs.org Given the established anti-mycobacterial potential of related heterocyclic structures, this compound could be a candidate for screening in anti-tuberculosis assays.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (S. aureus, B. subtilis, E. coli, K. pneumoniae)
Derivatives of isoxazole have consistently demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comnih.gov Studies have reported the minimum inhibitory concentrations (MICs) for various isoxazole-containing compounds against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. scholarsresearchlibrary.comnih.govnih.gov The mode of action can vary, but often involves the inhibition of crucial cellular processes in bacteria. For example, some benzoxazolinone derivatives, which share a bicyclic core structure, have shown good antibacterial activity. nih.gov
Table 1: Representative Antibacterial Activity of Isoxazole Derivatives This table presents data for various isoxazole derivatives as a reference for the potential activity of the broader class, not for this compound itself.
| Compound Type | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isoxazole Derivative TPI-2 | S. aureus | 6.25 | scholarsresearchlibrary.com |
| Isoxazole Derivative TPI-2 | E. coli | 6.25 | scholarsresearchlibrary.com |
| Isoxazole Derivative TPI-3 | S. aureus | 6.25 | scholarsresearchlibrary.com |
Antifungal Activities
In addition to antibacterial properties, the isoxazole nucleus is found in compounds with significant antifungal activity. scholarsresearchlibrary.comnih.gov Research has shown that isoxazole derivatives can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus niger. scholarsresearchlibrary.com The mechanism of action is often related to the disruption of fungal cell membrane synthesis or other essential cellular functions. For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been evaluated for their antifungal effects. nih.gov
Impact on Pathogenic Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govsemanticscholar.org The ability to inhibit or disperse biofilms is a key goal in the development of new antimicrobial therapies. semanticscholar.orgnih.gov Several studies have shown that isoxazole derivatives can interfere with biofilm formation by pathogenic bacteria. nih.govmdpi.com For example, specific isoxazole-sulfonamide hybrids have demonstrated the ability to destabilize mature biofilms of Pseudomonas aeruginosa. nih.gov Another study on a series of 15 isoxazole derivatives showed that some could reduce biofilm formation by S. aureus, P. aeruginosa, and C. albicans by over 90%. mdpi.com These findings highlight the potential of the isoxazole scaffold in developing anti-biofilm agents.
Antiproliferative Mechanisms (In Vitro)
The isoxazole ring is a privileged structure in the design of anticancer agents. chapman.eduapjhs.com Numerous isoxazole-containing compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. chapman.eduapjhs.com For example, benzo[d]isoxazole derivatives have been investigated as potent inhibitors of Bromodomain and Extra-Terminal (BET) family proteins, which are promising targets in cancer therapy. apjhs.com Hybrid compounds that link a benzopyran-4-one moiety with an isoxazole ring have also shown significant and selective antiproliferative activity against cancer cells while being less toxic to normal cells. chapman.edu The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. chapman.edu
Table 2: Representative In Vitro Antiproliferative Activity of Benzopyran-4-one-Isoxazole Hybrids This table presents data for hybrid compounds containing an isoxazole moiety to illustrate potential activity, not for this compound itself.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid 5c | CCRF-CEM (Leukemia) | 3.3 | chapman.edu |
| Hybrid 5d | MDA-MB-231 (Breast) | 5.2 | chapman.edu |
| Hybrid 5a | MDA-MB-231 (Breast) | 5.6 | chapman.edu |
Inhibition of Carcinoma Cells (e.g., HeLa, HT-29, MCF-7, HepG-2)
The benzisoxazole scaffold is a recurring motif in the design of novel anti-cancer agents. While specific data on this compound is limited, extensive research on its analogues demonstrates significant antiproliferative activity against a range of human carcinoma cell lines.
Studies on various benzisoxazole derivatives have shown their potential to inhibit the growth of cervical (HeLa), colon (HT-29), breast (MCF-7), and liver (HepG-2) cancer cells. nih.gov For instance, certain amide-substituted benzisoxazole derivatives have demonstrated inhibitory activity against these cell lines. nih.gov One study highlighted a compound that showed 37.75% inhibition against HepG-2 cells, while another exhibited 39.19% antiproliferation against the same cell line. nih.gov The antiproliferative effects are often evaluated using the MTT assay, which measures cell viability. nih.gov
Furthermore, hybrid molecules incorporating the benzisoxazole structure have shown promise. Estradiol-benzisoxazole hybrids, for example, have been synthesized and tested on HeLa and MCF-7 cell lines, revealing that these chimeras can exert remarkable cancer cell-specific antiproliferative activity. nih.govmdpi.comsemanticscholar.org The substitution pattern on the benzisoxazole ring, including the presence of alkyl groups, has been shown to be favorable for the biological effect and selectivity of these hybrid compounds. semanticscholar.org
Table 1: Representative Antiproliferative Activity of Benzisoxazole Derivatives against Human Carcinoma Cell Lines This table is representative of the activity of the benzisoxazole scaffold and not specific to this compound.
| Cell Line | Cancer Type | Representative Inhibition |
|---|---|---|
| HeLa | Cervical Carcinoma | Potent Inhibition Shown nih.govmdpi.com |
| HT-29 | Colon Carcinoma | Potential Inhibition nih.gov |
| MCF-7 | Breast Adenocarcinoma | Potent Inhibition Shown nih.govmdpi.comresearchgate.net |
Induction of Apoptosis Pathways
A key mechanism through which many anti-cancer agents exert their effect is the induction of apoptosis, or programmed cell death. Benzisoxazole derivatives have been shown to trigger this process in cancer cells. nih.govmdpi.com
Research on estradiol-benzisoxazole hybrids has demonstrated their ability to induce apoptosis in cancer cells. nih.govmdpi.com Quantitative real-time PCR analyses of cells treated with these hybrids revealed significant alterations in the expression profiles of pro-apoptotic genes such as BAX, Casp-3, p21, and p53. mdpi.com The activation of the caspase-9-mediated apoptotic pathway has also been confirmed in MCF-7 cells treated with certain pyrrole-tethered bisbenzoxazole derivatives, indicating a specific molecular mechanism. researchgate.net This suggests that the benzisoxazole scaffold can be instrumental in developing compounds that selectively eliminate cancer cells by activating their intrinsic death programs.
Cell Cycle Regulation
Disruption of the normal cell cycle is a hallmark of cancer, and forcing a halt in the cycle is a valid therapeutic strategy. Compounds based on the benzisoxazole structure have been found to interfere with cell cycle progression in cancer cells. nih.govresearchgate.netmdpi.com
For example, a series of novel 1,2,3-triazoles derived from benzisoxazole analogues were found to induce cell cycle arrest in acute myeloid leukemia (AML) cells. nih.gov The lead compound from this series was shown to disrupt the cell cycle of MOLM13, MOLM14, and MV4-11 cells. nih.gov Other studies on different heterocyclic derivatives have shown the ability to arrest the cell cycle at various phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation. researchgate.netmdpi.com
Anti-inflammatory Mechanisms in Cellular Assays
Chronic inflammation is closely linked to the development of various diseases, including cancer. The benzisoxazole framework is found in compounds exhibiting anti-inflammatory properties. scispace.comresearchgate.neteurjchem.com The anti-inflammatory activity of these derivatives is often evaluated through cellular assays that measure the inhibition of key inflammatory enzymes or processes.
One of the common methods to assess anti-inflammatory potential is the lipoxygenase (LOX) inhibition assay. scispace.comeurjchem.com Additionally, the human red blood cell (HRBC) membrane stabilization method is used as an indicator of anti-inflammatory activity, as the stabilization of lysosomal membranes is important in limiting the inflammatory response. researchgate.net Studies have shown that benzisoxazole derivatives, particularly those with electron-withdrawing groups like a nitro group, can exhibit good anti-inflammatory activity. nih.gov
Table 2: Anti-inflammatory Assay Methods for Benzisoxazole Derivatives This table is representative of the activity of the benzisoxazole scaffold and not specific to this compound.
| Assay Method | Mechanism Assessed | Reference |
|---|---|---|
| Lipoxygenase (LOX) Inhibition | Inhibition of inflammatory enzyme | scispace.comeurjchem.com |
Antioxidant Mechanisms (e.g., DPPH, ABTS methods)
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is another factor contributing to cellular damage and various pathologies. Antioxidants can mitigate this damage. The antioxidant potential of benzisoxazole derivatives has been explored using standard in vitro chemical assays. scispace.comeurjchem.com
The most common methods used are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netnih.gov In these assays, the ability of a compound to donate an electron or hydrogen atom to the stable radical is measured spectrophotometrically. Research on various benzisoxazole derivatives has shown that they can exhibit significant antioxidant activities in these tests. scispace.comeurjchem.com It has been noted that compounds bearing electron-donating groups, such as methyl and methoxy (B1213986) substituents, tend to show prominent antioxidant activity. nih.gov
Table 3: Antioxidant Assay Methods for Benzisoxazole Derivatives This table is representative of the activity of the benzisoxazole scaffold and not specific to this compound.
| Assay Method | Principle | Reference |
|---|---|---|
| DPPH Radical Scavenging | Measures ability to scavenge the stable DPPH radical. | scispace.comeurjchem.com |
| ABTS Radical Cation Decolorization | Measures ability to scavenge the ABTS radical cation. | researchgate.netnih.gov |
| Super Oxide Radical Scavenging | Measures scavenging of superoxide (B77818) anion radicals. | scispace.comeurjchem.com |
Investigations into Molecular Targets (e.g., Ribosomal Small Subunit Protein RpS5)
To understand the mechanism of action of bioactive compounds, identifying their molecular targets within the cell is crucial. Recent research on a class of compounds known as benzo[d]isoxazole-4,7-diones, which share the core benzisoxazole ring, has shed light on a novel molecular target.
In a study focused on mycobacteria, pull-down and mass spectrometry experiments with biotinylated active and inactive analogs identified the Ribosomal Small Subunit Protein RpS5 as a potential target for the active compounds. biorxiv.org This finding is significant as the ribosome is a fundamental component of the cell's protein synthesis machinery, and its modulation can have profound effects on cell viability. While this research was conducted on a different derivative of benzisoxazole and in a different organism, it opens up the possibility that other benzisoxazole compounds could also interact with ribosomal proteins. biorxiv.org
Modulation of Translational Fidelity
Building on the identification of a ribosomal protein target, the same study on benzo[d]isoxazole-4,7-diones demonstrated that these compounds could modulate the fidelity of translation, the process by which proteins are synthesized from an mRNA template. biorxiv.org
The study found that these small molecules were able to decrease the rate of specific types of mistranslation in mycobacteria. biorxiv.org This modulation of translational fidelity confirms that the small ribosomal subunit can be targeted to alter the accuracy of protein synthesis. biorxiv.org This represents a novel mechanism of action for this class of compounds and suggests that targeting translational fidelity could be a viable strategy in developing new therapeutic agents. biorxiv.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzisoxazole derivatives has traditionally relied on methods that may involve harsh reaction conditions or the use of hazardous reagents. The future of synthesizing 3-Chloro-5-methylbenzo[d]isoxazole will undoubtedly prioritize the development of green and sustainable alternatives. Recent advancements in synthetic organic chemistry offer several promising avenues.
Electrochemical synthesis, for instance, presents a sustainable and scalable approach for accessing substituted 2,1-benzisoxazoles. rsc.orgrsc.orgresearchgate.net This method utilizes electricity as a clean reagent, often in environmentally benign solvents like water/methanol mixtures, with reusable carbon-based electrodes. rsc.orgrsc.orgresearchgate.net Another green approach involves the use of ultrasound irradiation in solvent-free conditions, which has been shown to accelerate reaction rates and improve yields for the synthesis of related benzoxazoles. nih.gov Furthermore, the development of novel catalytic systems, such as imidazolium (B1220033) chlorozincate ionic liquids supported on magnetic nanoparticles, offers the potential for efficient and recyclable catalysis in the synthesis of benzisoxazole analogues. nih.gov
These modern synthetic strategies could be adapted for the efficient and environmentally friendly production of this compound, minimizing waste and energy consumption.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Use of electricity as a reagent; inexpensive and reusable carbon-based electrodes; environmentally benign reaction conditions. | High atom economy, scalability, and reduced use of chemical oxidants/reductants. | rsc.orgrsc.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Solvent-free conditions; rapid reaction times. | Energy efficiency, faster reaction rates, and potentially higher yields. | nih.gov |
| Supported Ionic Liquid Catalysis | Heterogeneous catalysis; catalyst can be recovered and reused. | Reduced catalyst waste and simplified product purification. | nih.gov |
Advanced Computational Modeling for Precise Molecular Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of novel compounds. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets.
Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are crucial for understanding its chemical behavior. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound and its potential derivatives with their biological activities, thereby guiding the design of more potent analogues. nih.gov Molecular docking simulations can predict the binding modes and affinities of these compounds with specific protein targets, which is particularly valuable in drug discovery. researchgate.net
A variety of software packages are available to perform these computational studies, each with its own strengths and applications.
| Software | Primary Applications | Relevance to this compound Research | Reference |
|---|---|---|---|
| Gaussian | Electronic structure modeling, prediction of molecular properties (energies, spectra, etc.). | Fundamental understanding of electronic structure and reactivity. | mdpi.com |
| AutoDock | Molecular docking simulations for predicting ligand-protein interactions. | Virtual screening and rational design of biologically active derivatives. | nih.gov |
| MOE (Molecular Operating Environment) | Integrated platform for cheminformatics, molecular modeling, virtual screening, and structure-based design. | Comprehensive in silico analysis from molecular design to property prediction. | cambridgemedchemconsulting.com |
| GAMESS | General-purpose quantum chemistry calculations, including Hartree-Fock and DFT methods. | Detailed investigation of electronic properties and reaction mechanisms. | mdpi.com |
Exploration of Undiscovered Mechanistic Pathways in Chemical and Biological Systems
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of a compound. For this compound, there is a significant opportunity to explore the mechanistic intricacies of its formation and subsequent reactions.
One of the common methods for synthesizing benzisoxazoles is the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. organic-chemistry.orgnih.gov Detailed kinetic studies of this reaction, potentially employing techniques like UV-vis spectrophotometry, could elucidate the rate-determining steps and the influence of substituents on the reaction rate. ikprress.org The identification and characterization of reaction intermediates, possibly through spectroscopic methods or trapping experiments, would provide a deeper understanding of the reaction pathway. researchgate.net
Furthermore, investigating the metabolic pathways of this compound in biological systems is crucial for any potential therapeutic applications. Understanding how the compound is metabolized can inform the design of derivatives with improved pharmacokinetic profiles.
Expanding the Scope of Derivatization and Hybrid Compound Synthesis
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and hybrid compounds with potentially enhanced or novel biological activities. The introduction of various functional groups at different positions of the benzisoxazole ring can significantly modulate its physicochemical properties and biological profile. nih.gov
One promising strategy is the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. For example, the synthesis of benzisoxazole derivatives incorporating amino acid or benzimidazole (B57391) moieties has been reported to yield compounds with interesting biological activities. isca.menih.govnih.gov The development of multi-target ligands through such hybridization is a growing area of interest in medicinal chemistry.
| Hybrid Scaffold | Reported Biological Activity | Potential Application | Reference |
|---|---|---|---|
| Benzisoxazole-Pyrazole | Antimicrobial | Infectious diseases | isca.me |
| Benzoxazole-Benzimidazole | Antihypertensive | Cardiovascular diseases | nih.gov |
| Benzoxazolyl-alanine | Antimicrobial, Anticancer | Infectious diseases, Oncology | nih.gov |
Investigation of Benzo[d]isoxazoles in Other Chemical Fields (e.g., Catalysis, Supramolecular Chemistry)
While the primary research focus on benzisoxazole derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other domains of chemistry. The nitrogen and oxygen atoms in the isoxazole (B147169) ring can act as coordination sites for metal ions, opening up possibilities for their use as ligands in catalysis.
In the field of supramolecular chemistry, the planar and aromatic nature of the benzisoxazole core makes it an attractive building block for the construction of larger, self-assembled structures. The incorporation of this compound into macrocycles, cages, or coordination polymers could lead to novel materials with interesting host-guest properties or applications in sensing and molecular recognition. whiterose.ac.uk The ability of related azole-containing ligands to form complex supramolecular assemblies with metal ions highlights the potential for benzisoxazoles in this area. whiterose.ac.uk Further research is needed to explore these exciting, yet underexplored, avenues for this compound.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-Chloro-5-methylbenzo[d]isoxazole, and how can regioselectivity be optimized?
- Methodological Answer : A common approach involves the condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by chlorination and cyclization with ethyl acetoacetate. Regioselectivity challenges in trisubstituted isoxazole synthesis (e.g., avoiding byproducts) can be addressed by controlling reaction temperature (80–100°C) and using catalysts like sodium acetate to stabilize intermediates . Metal-free methods, such as microwave-assisted cycloaddition, improve yield and reduce side reactions .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR to identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹).
- ¹H/¹³C NMR to differentiate substituent positions (e.g., methyl group splitting patterns at δ 2.3–2.5 ppm).
- X-ray crystallography for unambiguous confirmation of regiochemistry and crystal packing .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize assays based on known isoxazole activities:
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Glutathione reductase (GR) or glutathione-S-transferase (GST) activity assays using NADPH consumption rates .
Advanced Research Questions
Q. How do structural isomers (e.g., 3-chloro vs. 5-chloro substitution) influence inhibitory potency against glutathione-dependent enzymes?
- Methodological Answer : Use kinetic assays (e.g., IC₅₀ and Kᵢ determination) to compare isomers. For example, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition of GR (IC₅₀ = 0.059 mM) due to binding to the enzyme-substrate complex, while 5-substituted analogs exhibit weaker non-competitive inhibition. Computational docking (AutoDock Vina) can map interactions with active-site residues (e.g., Lys66, Asn37 in GR) .
Q. What computational strategies validate the electronic and steric effects of substituents on this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G** basis set) to analyze:
- Frontier molecular orbitals (HOMO/LUMO) for charge transfer potential.
- Electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability in biological matrices .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Address discrepancies via:
- Solubility optimization : Use PEG-400 or DMSO carriers to improve bioavailability.
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
Q. What strategies improve the selectivity of this compound derivatives for target enzymes over off-target proteins?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., replace methyl with trifluoromethyl for enhanced hydrophobicity).
- Proteome-wide profiling : Use affinity chromatography-mass spectrometry (AfC-MS) to identify off-target binding.
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to refine design .
Data Analysis & Experimental Design
Q. How to design a study investigating the photostability and photodegradation pathways of this compound?
- Methodological Answer :
- Photolysis setup : Expose to UV-C (254 nm) in a quartz reactor; monitor degradation via HPLC.
- Product identification : LC-HRMS to detect intermediates (e.g., benzoic acid derivatives).
- Quantum yield calculation : Compare reaction rates under controlled light intensity .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in enzyme inhibition assays?
- Methodological Answer :
- Non-linear regression (GraphPad Prism) to fit IC₅₀ curves with variable slopes.
- ANOVA with Tukey’s post-hoc test to compare mean inhibition across replicates.
- Bootstrapping to estimate confidence intervals for Kᵢ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
